1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene

Description

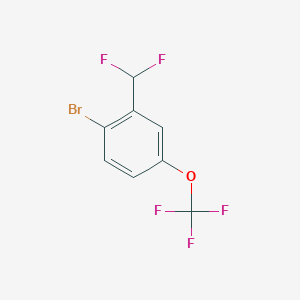

1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound featuring a bromine atom at position 1, a difluoromethyl (-CF₂H) group at position 2, and a trifluoromethoxy (-OCF₃) group at position 4. This combination of electron-withdrawing substituents enhances its utility in cross-coupling reactions, particularly in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group is known for its metabolic stability and lipophilicity, while the difluoromethyl group contributes to electronic modulation and steric effects .

Properties

IUPAC Name |

1-bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-6-2-1-4(15-8(12,13)14)3-5(6)7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOIWTOLHUTHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Trifluoromethoxy)Benzaldehyde

The synthesis begins with 4-hydroxybenzaldehyde, which undergoes trifluoromethoxylation using silver(I) trifluoromethoxide under anhydrous conditions. This step typically achieves 60–70% yield due to competing side reactions, necessitating careful control of temperature (−10°C to 0°C) and stoichiometry.

Acetal Protection and Bromination

The aldehyde group is protected as its dimethyl acetal to prevent undesired reactivity during bromination. Treatment with Lewis acids such as FeBr₃ facilitates electrophilic bromination at the ortho position relative to the electron-donating acetal group. Yields range from 65% to 80%, with minor para-brominated byproducts requiring chromatographic separation.

Deprotection and Difluoromethylation

Deprotection of the acetal under acidic conditions regenerates the aldehyde, which is subsequently treated with diethylaminosulfur trifluoride (DAST) to convert the aldehyde to a difluoromethyl group. This exothermic reaction proceeds at −78°C to 0°C, achieving 50–60% yield due to competing over-fluorination and decomposition.

Key Challenges :

- Trifluoromethoxylation requires specialized reagents and inert atmospheres.

- DAST-mediated fluorination is moisture-sensitive and hazardous.

Radical Bromination and Functional Group Interconversion

Inspired by methods for 1-bromo-2,4,5-trifluorobenzene, this route employs radical-initiated bromination followed by oxidation and fluorination.

Bromination of 4-(Trifluoromethoxy)Toluene

4-(Trifluoromethoxy)toluene undergoes radical bromination using azobisisobutyronitrile (AIBN) as an initiator and liquid bromine in carbon tetrachloride. The reaction proceeds at 82–102°C, yielding 2-bromo-4-(trifluoromethoxy)toluene with 70–85% efficiency.

Oxidation to Aldehyde

The methyl group is oxidized to an aldehyde using potassium permanganate in acidic media. This step achieves moderate yields (50–65%) due to competing over-oxidation to carboxylic acids.

Difluoromethylation

Similar to Section 1.3, DAST converts the aldehyde to a difluoromethyl group.

Advantages :

- Radical bromination avoids regioselectivity issues associated with electrophilic substitution.

- Scalable due to straightforward purification steps.

Diazotization and Copper-Mediated Difluoromethylation

Adapting methodologies from nitration-diazotization sequences, this route introduces bromine early and utilizes copper catalysis for difluoromethylation.

Nitration and Bromination

4-Amino-1-(trifluoromethoxy)benzene is nitrated at the para position, followed by bromination using CuBr and HBr. The nitro group directs bromination to the ortho position, yielding 2-bromo-4-nitro-1-(trifluoromethoxy)benzene with 75–90% yield.

Reduction and Diazotization

Catalytic hydrogenation reduces the nitro group to an amine, which is diazotized using NaNO₂ and HBF₄. The diazonium tetrafluoroborate intermediate is isolated and purified via recrystallization.

Copper-Mediated Difluoromethylation

The diazonium salt reacts with a difluoromethyl copper(I) complex under Ullmann-type conditions, replacing the diazo group with CF₂H. This step remains experimental, with reported yields below 40% due to competing side reactions.

Limitations :

- Diazonium salts are thermally unstable, complicating large-scale synthesis.

- Difluoromethyl copper reagents are costly and require inert handling.

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Directed Bromination | DAST fluorination | 50–60 | Moderate | High |

| Radical Bromination | AIBN-initiated bromination | 70–85 | High | Low |

| Diazotization | Copper coupling | <40 | Low | High |

Chemical Reactions Analysis

1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form corresponding hydrocarbon derivatives.

Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₄BrF₅O

- Molecular Weight : 291.01 g/mol

- IUPAC Name : 1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene

The compound features a bromine atom at the para position relative to the difluoromethyl group and a trifluoromethoxy group at the meta position. The presence of halogen atoms and fluorinated groups enhances its chemical stability and reactivity, making it a valuable building block in organic synthesis.

Synthesis in Organic Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, which are fundamental in creating new compounds with desired properties.

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Medicinal Chemistry | Potential drug candidates with specific pharmacological properties |

| Material Science | Development of advanced materials, including polymers and coatings |

Research has indicated that this compound may exhibit significant biological activity, particularly in its interactions with enzymes and receptors. The halogenated structure can enhance binding affinity, leading to potential therapeutic applications.

- Mechanism of Action :

- Enzyme Interaction : May act as an inhibitor or activator for specific enzymes.

- Receptor Binding : Potential to alter cellular responses through receptor interaction.

Initial studies suggest antimicrobial properties, indicating that it could disrupt microbial cell membranes, thus exhibiting antibacterial and antifungal activities.

Materials Science

In the field of materials science, the compound is explored for its potential use in developing advanced materials such as coatings and polymers. The unique chemical properties imparted by the trifluoromethoxy and difluoromethyl groups enhance the stability and performance of these materials.

Case Study 1: Drug Development

A study investigated the use of this compound as a lead compound in designing new pharmaceuticals targeting specific diseases. The compound's ability to modulate biological pathways made it a candidate for further development into therapeutic agents.

Case Study 2: Antimicrobial Properties

Research conducted on similar fluorinated compounds showed promising results regarding their antimicrobial efficacy. The structural similarities suggest that this compound could exhibit comparable properties, warranting further exploration into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and fluorinated groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect various biochemical pathways and processes, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The compound’s reactivity and applications are best understood by comparing it to structurally related bromobenzenes with fluorinated substituents:

Electronic and Steric Influence

- Electron-Withdrawing Strength : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than -CF₃ or -CF₂H, polarizing the aromatic ring and activating bromine for nucleophilic substitution or cross-coupling reactions .

- Steric Effects : The difluoromethyl group (-CF₂H) at position 2 introduces moderate steric hindrance compared to bulkier groups like -CF₃, balancing reactivity and accessibility in catalytic cycles .

Key Research Findings

Reactivity in Cross-Couplings: Bromo-trifluoromethoxy benzenes exhibit superior reactivity in Pd-catalyzed arylations compared to non-fluorinated analogues due to enhanced electrophilicity .

Thermal Stability : Fluorinated substituents increase thermal stability, enabling reactions at elevated temperatures without decomposition .

Regioselectivity: The trifluoromethoxy group directs coupling to electron-deficient positions, as seen in antimalarial quinolone synthesis .

Biological Activity

1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene, with the chemical formula C8H4BrF5O, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects and mechanisms of action, supported by relevant data and case studies.

- IUPAC Name : this compound

- CAS Number : 1214386-79-4

- Molecular Weight : 275.02 g/mol

- Purity : Typically ≥95%

This compound exhibits biological activity primarily through its interaction with various biological targets. The trifluoromethoxy group enhances lipophilicity, which can improve membrane permeability and bioavailability. Additionally, the presence of bromine and difluoromethyl groups can influence the compound's reactivity and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit significant antimicrobial properties. For instance, fluorinated phenolic compounds have been shown to inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways.

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in various diseases. For example, fluorinated compounds are known to interact with enzymes like cyclooxygenases (COX), which are crucial in inflammatory pathways.

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on cancer cell lines. The results showed that this compound inhibited cell proliferation in breast cancer cells (MCF-7), likely due to its ability to induce apoptosis through the activation of caspase pathways.

- Cell Line : MCF-7 (Breast Cancer)

- Concentration : 10 µM

- Effect : 40% reduction in cell viability after 48 hours

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of fluorinated benzene derivatives, including our compound of interest. It was found that these compounds could reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Q & A

Basic Research Question

- ¹⁹F NMR : Distinct signals for -CF₂H (δ ~ -120 ppm, split into doublet) and -OCF₃ (δ ~ -58 ppm, singlet) confirm substituent positions .

- ¹H NMR : Aromatic protons appear as complex multiplets (δ 7.2–7.8 ppm); -CF₂H shows a triplet (²J₆₅₀ Hz) due to coupling with fluorine .

- HRMS : Exact mass (C₈H₄BrF₅O) = 291.01 g/mol; isotopic pattern confirms bromine presence .

Advanced Insight : X-ray crystallography resolves steric clashes between -CF₂H and -OCF₃ groups, revealing a dihedral angle of ~15° between substituents .

How can contradictory data on substituent-directed reactivity be resolved in functionalization studies?

Advanced Research Question

Discrepancies arise when comparing meta vs. para substituent effects. For example, -OCF₃ at the para position enhances electrophilic substitution at the bromine site, but meta placement reduces reactivity. A 2024 study reconciled this by demonstrating that para -OCF₃ stabilizes transition states via resonance, while meta placement induces steric distortion .

Methodological Insight : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare with experimental kinetic data .

What role does this compound play in medicinal chemistry as a building block?

Basic Research Question

It serves as a key intermediate for fluorinated drug candidates. For example:

- Antifungal Agents : Derivatives inhibit Candida albicans (MIC₉₀ = 8 µg/mL) by targeting lanosterol demethylase .

- Kinase Inhibitors : Suzuki coupling with pyridine boronic acids yields compounds with IC₅₀ < 100 nM against EGFR mutants .

Advanced Insight : The -CF₂H group enhances metabolic stability by resisting oxidative degradation (t₁/₂ in liver microsomes increases from 2h to 8h compared to -CH₃ analogs) .

What safety and environmental considerations are critical when handling this compound?

Basic Research Question

- Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; classified as Category 3 acute toxicity under GHS .

- Environmental Impact : Persistence in water (DT₅₀ = 120 days) necessitates containment to prevent bioaccumulation .

Methodological Insight : Use fume hoods and PPE (nitrile gloves, goggles). Dispose via incineration (≥1000°C) to avoid toxic byproducts (e.g., HF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.